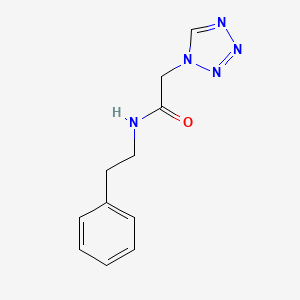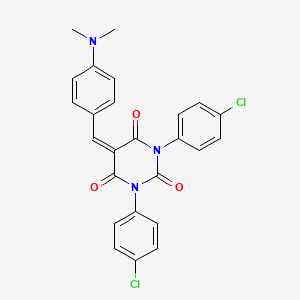
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide, also known as PTAC, is a novel compound that has been gaining interest in the scientific community due to its potential applications in research. PTAC is a tetrazole derivative that has been synthesized through a simple and efficient method.
Mechanism of Action
The exact mechanism of action of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and cognitive function. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which are involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to enhance the activity of NMDA receptors, which may contribute to its cognitive-enhancing effects. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is its simple and efficient synthesis method. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a potential candidate for further research. However, one of the limitations of this compound is its lack of selectivity, as it has been shown to interact with a number of different receptors in the brain. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and body.
Future Directions
There are a number of potential future directions for research on N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide. One potential direction is to further investigate its anxiolytic and antidepressant effects, particularly in human subjects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Another potential direction is to investigate the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Overall, this compound has shown promise as a potential candidate for further research in the field of neuroscience.
Synthesis Methods
The synthesis of N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide is a simple and efficient method that involves the reaction of phenethylamine with 1H-1,2,3,4-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-phenethyl-2-(1H-1,2,3,4-tetraazol-1-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-phenylethyl)-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(8-16-9-13-14-15-16)12-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGVALZUZKIQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)
![1-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2900506.png)
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)
![2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2900510.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)



![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
